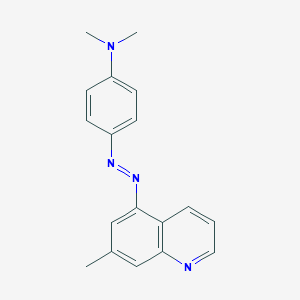
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE
Description
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is notable for its vivid coloration, which makes it useful in various applications, including dyes and pigments. The presence of the dimethylamino group enhances its electron-donating properties, making it a versatile molecule in both industrial and research settings.
Propriétés
Numéro CAS |
17400-65-6 |
|---|---|
Formule moléculaire |
C18H18N4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(7-methylquinolin-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H18N4/c1-13-11-17-16(5-4-10-19-17)18(12-13)21-20-14-6-8-15(9-7-14)22(2)3/h4-12H,1-3H3 |
Clé InChI |
JEJUEEUEPOOUPB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C(=C1)N=NC3=CC=C(C=C3)N(C)C |
SMILES canonique |
CC1=CC2=C(C=CC=N2)C(=C1)N=NC3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-(dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 7-methylquinoline under alkaline conditions to yield the desired azo compound.
Reaction Steps:
Azo Coupling:
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo bond (N=N) leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions. Its vivid coloration helps in visualizing reaction progress and endpoints.
Biology: Employed in staining techniques for microscopy, allowing for the visualization of cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.
Mécanisme D'action
The mechanism of action of N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and, consequently, its interaction with other molecules. In biological systems, this property can be harnessed to control cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Red: Another azo compound with similar structural features but different functional groups.
Phenazopyridine: Used as a urinary tract analgesic, shares the azo linkage but has distinct pharmacological properties.
Azobenzene: A simpler azo compound that serves as a model for studying photoisomerization.
Uniqueness
N,N-DIMETHYL-4-(7-METHYLQUINOLIN-5-YL)DIAZENYLANILINE is unique due to its combination of the dimethylamino group and the quinoline ring. This structure imparts specific electronic properties that enhance its utility in various applications, particularly in fields requiring precise control of light-induced processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


